3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique combination of a quinazolinone core, a fluorine atom, and a pyrazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1,5-dimethylpyrazole. This can be achieved through the reaction of hydrazine with 2,4-pentanedione under acidic conditions.
Attachment of the Pyrazole to Piperidine: The next step involves the acylation of piperidine with 1,5-dimethylpyrazole-3-carbonyl chloride to form the intermediate compound.
Formation of the Quinazolinone Core: The final step includes the cyclization of the intermediate with 2-amino-5-fluorobenzoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the quinazolinone core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The presence of the fluorine atom and the pyrazole moiety can enhance its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Fluorinated Quinazolinones: Compounds with fluorine atoms in different positions on the quinazolinone core.
Pyrazole-Containing Quinazolinones: Compounds with pyrazole moieties attached to the quinazolinone core.
Uniqueness
3-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a fluorine atom, a pyrazole moiety, and a piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-[[1-(1,5-dimethylpyrazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN5O2/c1-13-9-18(23-24(13)2)20(28)25-7-5-14(6-8-25)11-26-12-22-17-10-15(21)3-4-16(17)19(26)27/h3-4,9-10,12,14H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCNPSBFTLRUGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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